1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F4N3/c1-14-2-4-15(5-3-14)22-20-13-29-21-12-16(24(26,27)28)6-11-19(21)23(20)31(30-22)18-9-7-17(25)8-10-18/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPRKRKNTDSVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step processes that start with readily available precursors. One common synthetic route includes:
Preparation of the pyrazole ring by cyclization of suitable hydrazine derivatives with diketone intermediates.
Introduction of the fluorine and trifluoromethyl groups via selective fluorination reactions.
Formation of the quinoline ring system by coupling pyrazole intermediates with suitable aromatic compounds under specific conditions (e.g., palladium-catalyzed coupling reactions).
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors for better control over reaction parameters, employing efficient catalysts, and implementing purification techniques like crystallization and chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form quinolone derivatives.
Reduction: : It may undergo reduction reactions to modify specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at positions where halogen atoms or methyl groups are present.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions may involve the use of strong bases or acids, along with suitable catalysts.
Major Products Formed
Depending on the reaction type, the major products could include modified pyrazoloquinoline derivatives with altered functional groups, enhancing their reactivity or biological activity.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications , particularly in the development of new drugs targeting specific diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development against cancer and inflammatory diseases.
Case Study : Research has shown that derivatives of pyrazoloquinolines exhibit significant anticancer properties. For instance, a study indicated that certain derivatives could induce apoptosis in cancer cell lines by modulating critical signaling pathways, such as the mitochondrial pathway, leading to cell cycle arrest and apoptosis in breast cancer cells.
The biological activities of this compound include:
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. A notable study found that it effectively inhibited cell growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle regulation.
- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value for NO production inhibition was reported at approximately 0.39 μM, indicating potent anti-inflammatory activity.
- Antimicrobial and Antiviral Activity : Studies have also assessed its antimicrobial effects against various bacterial strains and its potential to inhibit viral replication in cell cultures.
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand for metal ions, facilitating the synthesis of metal complexes that may exhibit unique electronic and optical properties. Such complexes can be utilized in catalysis and materials science.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals how modifications to the compound's structure influence its biological activity:
- Substituent Positioning : Substituents at the para-position on phenyl rings enhance inhibitory activity compared to ortho or meta positions.
- Electron-Donating Groups : The presence of electron-donating groups such as methoxy increases biological activity while potentially reducing cytotoxicity.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may disrupt normal biological pathways, leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in disease progression, or modulate receptor activity to alter cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous pyrazoloquinoline derivatives is provided below, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Halogenated derivatives (e.g., 3-Cl-4-F-phenyl in ) exhibit stronger cytotoxicity, likely due to enhanced hydrophobic interactions with target proteins.
Substituent Position and Bioactivity :
- Position 3 substituents : Methyl (target compound) vs. isopropyl (F7). The bulkier isopropyl group in F7 reduces metabolic clearance but may hinder target binding .
- Position 8 substituents : Fluorine (target compound) vs. methoxy (F7). Methoxy groups improve solubility but may reduce membrane permeability .
Thermal and Optical Properties :
- Chlorine-substituted analogs (e.g., F6) show higher thermal stability, while fluorine substituents (e.g., target compound) enhance fluorescence intensity .
Biological Activity
1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered interest due to its potential biological activities, particularly in oncology and inflammation. This article summarizes the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazoloquinoline core with fluorinated phenyl groups that may enhance its pharmacological properties.
Research indicates that compounds in the pyrazoloquinoline class often exhibit their biological effects through the modulation of various signaling pathways. The following mechanisms have been proposed for this specific compound:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer progression. The presence of fluorine atoms may enhance binding affinity to ATP-binding sites on kinases, leading to inhibition of tumor cell proliferation .
- Anti-inflammatory Activity : Studies suggest that pyrazoloquinolines can inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing inflammatory responses in cellular models .
Anticancer Activity
A series of tests have been conducted to evaluate the anticancer properties of this compound. Notable findings include:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines, with IC50 values ranging from 0.5 to 5 μM depending on the cell type.
- Apoptotic Induction : Flow cytometry assays indicated that treated cells exhibit increased apoptosis rates, suggesting that the compound activates intrinsic apoptotic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential was assessed using RAW 264.7 macrophage cells:
- Nitric Oxide Production : The compound reduced LPS-induced nitric oxide production with an IC50 value comparable to established anti-inflammatory agents .
- Cytokine Inhibition : It effectively downregulated pro-inflammatory cytokines (TNF-α and IL-6) in a dose-dependent manner.
Structure-Activity Relationship (SAR)
The biological activity of pyrazoloquinolines is often influenced by their structural features. Key observations include:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances binding affinity to targets |
| Methyl Group Position | Alters lipophilicity and solubility |
| Trifluoromethyl Group | Increases metabolic stability |
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antimalarial Activity : A related quinoline derivative showed promising antimalarial effects against Plasmodium falciparum, indicating potential for further exploration in infectious diseases .
- Zebrafish Model for Toxicity Assessment : In vivo studies using zebrafish embryos demonstrated that while some derivatives exhibited toxicity, this compound showed acceptable safety profiles at therapeutic doses .
Q & A
Q. How to design structure-activity relationship (SAR) studies for this compound?
Q. How to address conflicting reports on synthetic yields for pyrazoloquinolines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
